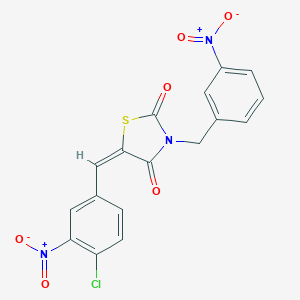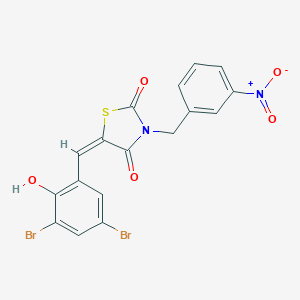![molecular formula C17H17NO8S B423628 2-(4-{[(5E)-3-(2-ETHOXY-2-OXOETHYL)-2,4-DIOXO-1,3-THIAZOLIDIN-5-YLIDENE]METHYL}-2-METHOXYPHENOXY)ACETIC ACID](/img/structure/B423628.png)
2-(4-{[(5E)-3-(2-ETHOXY-2-OXOETHYL)-2,4-DIOXO-1,3-THIAZOLIDIN-5-YLIDENE]METHYL}-2-METHOXYPHENOXY)ACETIC ACID
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(4-{[(5E)-3-(2-ETHOXY-2-OXOETHYL)-2,4-DIOXO-1,3-THIAZOLIDIN-5-YLIDENE]METHYL}-2-METHOXYPHENOXY)ACETIC ACID is a complex organic compound with potential applications in various scientific fields. This compound features a thiazolidine ring, a phenoxy group, and an acetic acid moiety, making it a versatile molecule for research and industrial purposes.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-{[(5E)-3-(2-ETHOXY-2-OXOETHYL)-2,4-DIOXO-1,3-THIAZOLIDIN-5-YLIDENE]METHYL}-2-METHOXYPHENOXY)ACETIC ACID typically involves multi-step organic reactions. One common method includes the condensation of 2-methoxyphenol with ethyl 2-bromoacetate to form an intermediate, which is then reacted with thiazolidine-2,4-dione under basic conditions to yield the final product. The reaction conditions often require controlled temperatures and the use of solvents like ethanol or dimethyl sulfoxide (DMSO).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Techniques such as continuous flow chemistry and automated synthesis can be employed to enhance efficiency and yield. The use of industrial reactors and purification systems ensures the production of high-purity this compound.
化学反应分析
Types of Reactions
This compound can undergo various chemical reactions, including:
Oxidation: The thiazolidine ring can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl groups can be reduced to alcohols using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The phenoxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: LiAlH4 or sodium borohydride (NaBH4) are typical reducing agents.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted phenoxy derivatives.
科学研究应用
Chemistry
In chemistry, 2-(4-{[(5E)-3-(2-ETHOXY-2-OXOETHYL)-2,4-DIOXO-1,3-THIAZOLIDIN-5-YLIDENE]METHYL}-2-METHOXYPHENOXY)ACETIC ACID is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and pathways.
Biology
In biological research, this compound can be used to study enzyme interactions and inhibition. Its thiazolidine ring is of particular interest for its potential to interact with various biological targets.
Medicine
In medicine, derivatives of this compound may be investigated for their therapeutic potential, particularly in the treatment of diseases where enzyme inhibition is a viable strategy.
Industry
In the industrial sector, this compound can be used in the development of new materials, such as polymers and coatings, due to its reactive functional groups.
作用机制
The mechanism of action of 2-(4-{[(5E)-3-(2-ETHOXY-2-OXOETHYL)-2,4-DIOXO-1,3-THIAZOLIDIN-5-YLIDENE]METHYL}-2-METHOXYPHENOXY)ACETIC ACID involves its interaction with specific molecular targets. The thiazolidine ring can form covalent bonds with nucleophilic sites on enzymes, leading to inhibition. This interaction can disrupt normal enzyme function and affect various biochemical pathways.
相似化合物的比较
Similar Compounds
4-Methoxyphenethylamine: Shares the methoxyphenyl group but lacks the thiazolidine and acetic acid moieties.
2-(4-Methoxyphenyl)ethylamine: Similar structure but different functional groups.
4-Methoxyphenylacetonitrile: Contains the methoxyphenyl group but has a nitrile instead of the acetic acid moiety.
Uniqueness
2-(4-{[(5E)-3-(2-ETHOXY-2-OXOETHYL)-2,4-DIOXO-1,3-THIAZOLIDIN-5-YLIDENE]METHYL}-2-METHOXYPHENOXY)ACETIC ACID is unique due to its combination of a thiazolidine ring, a phenoxy group, and an acetic acid moiety
属性
分子式 |
C17H17NO8S |
|---|---|
分子量 |
395.4g/mol |
IUPAC 名称 |
2-[4-[(E)-[3-(2-ethoxy-2-oxoethyl)-2,4-dioxo-1,3-thiazolidin-5-ylidene]methyl]-2-methoxyphenoxy]acetic acid |
InChI |
InChI=1S/C17H17NO8S/c1-3-25-15(21)8-18-16(22)13(27-17(18)23)7-10-4-5-11(12(6-10)24-2)26-9-14(19)20/h4-7H,3,8-9H2,1-2H3,(H,19,20)/b13-7+ |
InChI 键 |
SARNVXBXZWABOW-NTUHNPAUSA-N |
手性 SMILES |
CCOC(=O)CN1C(=O)/C(=C\C2=CC(=C(C=C2)OCC(=O)O)OC)/SC1=O |
SMILES |
CCOC(=O)CN1C(=O)C(=CC2=CC(=C(C=C2)OCC(=O)O)OC)SC1=O |
规范 SMILES |
CCOC(=O)CN1C(=O)C(=CC2=CC(=C(C=C2)OCC(=O)O)OC)SC1=O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![4-[(4-{(E)-[2,4-dioxo-3-(prop-2-yn-1-yl)-1,3-thiazolidin-5-ylidene]methyl}-2-ethoxy-6-iodophenoxy)methyl]benzoic acid](/img/structure/B423549.png)
![5-({4-Bromo-5-[(4-chlorophenyl)sulfanyl]-2-furyl}methylene)-3-(2-furylmethyl)-2-(phenylimino)-1,3-thiazolidin-4-one](/img/structure/B423550.png)
![(5Z)-5-{[5-(5-chloro-2-methylphenyl)furan-2-yl]methylidene}-1-(4-fluorophenyl)-2-thioxodihydropyrimidine-4,6(1H,5H)-dione](/img/structure/B423552.png)
![4-{[(2E,5Z)-5-[(3-methylthiophen-2-yl)methylidene]-4-oxo-2-(phenylimino)-1,3-thiazolidin-3-yl]methyl}benzoic acid](/img/structure/B423553.png)
![4-{[5-[4-(Allyloxy)benzylidene]-4-oxo-2-(phenylimino)-1,3-thiazolidin-3-yl]methyl}benzoic acid](/img/structure/B423554.png)
![(2Z,5Z)-5-{[1-(3-fluorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylidene}-3-(furan-2-ylmethyl)-2-(phenylimino)-1,3-thiazolidin-4-one](/img/structure/B423555.png)
![Ethyl (5-{4-[(4-bromobenzyl)oxy]-3,5-diiodobenzylidene}-2,4-dioxo-1,3-thiazolidin-3-yl)acetate](/img/structure/B423558.png)

![Ethyl (5-{2-bromo-4-[(3,4-dichlorobenzyl)oxy]-5-methoxybenzylidene}-2,4-dioxo-1,3-thiazolidin-3-yl)acetate](/img/structure/B423561.png)
![1-(4-fluorophenyl)-5-[(1-{3-nitro-4-methylphenyl}-2,5-dimethyl-1H-pyrrol-3-yl)methylene]-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B423564.png)
![(5E)-5-{[5-(2-methoxy-4-nitrophenyl)furan-2-yl]methylidene}-1-methyl-2-thioxodihydropyrimidine-4,6(1H,5H)-dione](/img/structure/B423565.png)
![5-{[5-(2-Bromo-4-methylphenyl)-2-furyl]methylene}-3-(2-furylmethyl)-2-(phenylimino)-1,3-thiazolidin-4-one](/img/structure/B423566.png)
![Ethyl (5-{4-[(3,4-dichlorobenzyl)oxy]-3-iodo-5-methoxybenzylidene}-2,4-dioxo-1,3-thiazolidin-3-yl)acetate](/img/structure/B423567.png)
